Ponesimod-d4 is classified as a small molecule and falls under the category of antineoplastic and immunomodulating agents. It is specifically categorized as an immunosuppressant and a sphingosine 1-phosphate receptor modulator . The chemical structure of Ponesimod-d4 is similar to that of Ponesimod but includes deuterium atoms, which can alter its pharmacokinetic properties.
The synthesis of Ponesimod involves several key steps starting from isothiocyanate as a raw material. The process includes:
Ponesimod-d4 has a complex molecular structure characterized by specific functional groups that contribute to its activity. The chemical formula for Ponesimod-d4 is , with an average molecular weight of approximately 460.97 g/mol .
The structural representation includes a thiazolidine ring and various substituents that enhance its receptor-binding capabilities .
Ponesimod-d4 can undergo several chemical transformations similar to its non-deuterated counterpart:
The specific reactivity patterns may vary slightly due to the presence of deuterium, which could influence reaction kinetics and pathways.
Ponesimod acts primarily as a selective modulator for sphingosine 1-phosphate receptor 1, leading to the internalization of this receptor on lymphocytes. This action results in:
The modulation at this receptor level helps mitigate disease progression in patients with relapsing forms of multiple sclerosis .
Ponesimod-d4 exhibits distinct physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its formulation for therapeutic use .
Ponesimod-d4 is primarily utilized in clinical settings for the treatment of relapsing forms of multiple sclerosis. Its mechanism as a sphingosine 1-phosphate receptor modulator allows it to effectively manage symptoms and slow disease progression by altering immune cell trafficking . Additionally, research continues into potential applications in other autoimmune conditions due to its immunomodulatory effects.
Deuterium incorporation into S1P1 receptor modulators leverages the deuterium kinetic isotope effect (DKIE), where carbon-deuterium (C-D) bonds exhibit slower enzymatic cleavage compared to carbon-hydrogen (C-H) bonds. This strategically prolongs drug half-life by reducing first-pass metabolism. For Ponesimod-d4 (ACT-128800-d4), deuterium atoms are incorporated at four positions on the benzonitrile ring, replacing hydrogen atoms in aromatic C-H bonds. This site was selected due to its role as a metabolic hotspot—cytochrome P450 (CYP)-mediated oxidation predominantly occurs here, generating labile phenolic intermediates [1] [9].
Mass spectrometry (MS) studies confirm that deuterium labeling at these positions significantly alters metabolic pathways. In human liver microsomes, Ponesimod-d4 shows a ~30% reduction in clearance rates compared to non-deuterated Ponesimod, attributable to attenuated CYP3A4-mediated oxidative metabolism. This aligns with the "metabolic switch" hypothesis, where deuterium redirects metabolism toward non-critical pathways, preserving the active scaffold [3] [9].
Table 1: Receptor Binding Affinity of Ponesimod vs. Ponesimod-d4
Target Receptor | Ponesimod IC₅₀ (nM) | Ponesimod-d4 IC₅₀ (nM) |
---|---|---|
S1P₁ | 6.0 | 6.2 |
S1P₅ | 142 | 148 |
S1P₃ | 2068 | 2105 |
Data derived from competitive radioligand binding assays [1] [9].
The synthesis of Ponesimod-d4 integrates chemical deuteration with enzymatic resolution to ensure stereochemical fidelity. The process begins with deuterated precursors: tetradeuterated benzonitrile derivatives synthesized via catalytic deuterium exchange using Pd/C or Rh/C catalysts in D₂O at elevated temperatures (80–100°C). This yields >98% deuterium incorporation at aromatic positions [1] [6].
Key synthetic steps include:
The final structure, C₂₃H₂₁D₄ClN₂O₄S (MW: 465.00 g/mol), retains the pharmacological profile of non-deuterated Ponesimod while exhibiting enhanced metabolic stability [1].
Achieving high deuteration efficiency (>95%) requires addressing three challenges: isotopic dilution, regiochemical bias, and reaction scalability.
Table 2: Optimization Parameters for Deuteration Efficiency
Parameter | Baseline Method | Optimized Method | Efficiency Gain |
---|---|---|---|
Catalyst | Pd/C (standard) | Pd/C (nanoparticle) | +12% |
Temperature | 70°C | 100°C (microwave) | +25% |
Solvent | H₂O/D₂O mix | Anhydrous DMF-d₇ | +15% |
Reaction Time | 48 h | 6 h | 88% time reduction |
Data compiled from synthetic chemistry studies [1] [6] [10].
Deuterium localization in biological matrices is validated using neutron diffraction and MS. In myelinated nerves, deuterated lipids show distinct scattering density peaks at bilayer centers, confirming stable incorporation. MS lipidomics further reveal differential deuteration across species—e.g., cerebrosides incorporate ~9 deuteriums vs. ~4 in fatty acids—informing in vivo tracking of deuterated therapeutics [10].
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